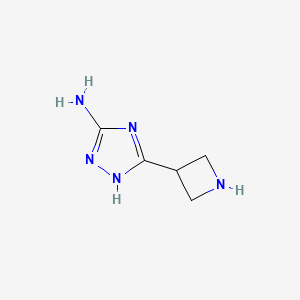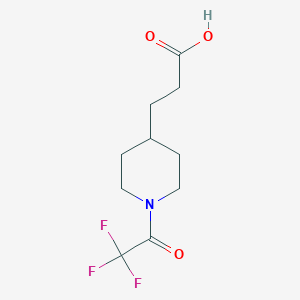
1-Acetyl-3-(methoxymethyl)azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3-(methoxymethyl)azetidine-3-carboxylic acid is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-(methoxymethyl)azetidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production methods for azetidine derivatives often involve large-scale cyclization reactions and the use of efficient catalysts to ensure high yields and purity. The use of microwave irradiation and solid supports like alumina can enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-3-(methoxymethyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted azetidine derivatives .
Applications De Recherche Scientifique
1-Acetyl-3-(methoxymethyl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 1-Acetyl-3-(methoxymethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules. It can act as an enzyme inhibitor by binding to active sites and blocking substrate access . The exact pathways involved depend on the specific biological context and target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.
Aziridine-2-carboxylic acid: A three-membered ring analog with higher ring strain and different reactivity.
β-Lactams: Four-membered ring compounds with significant medicinal importance, particularly in antibiotics.
Uniqueness
Its methoxymethyl and acetyl groups provide unique sites for chemical modification and interaction with biological targets, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C8H13NO4 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
1-acetyl-3-(methoxymethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-3-8(4-9,5-13-2)7(11)12/h3-5H2,1-2H3,(H,11,12) |
Clé InChI |
GJQXAODDZQJWEO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC(C1)(COC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid](/img/structure/B13507263.png)




![3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13507282.png)




![[2-(Aminomethyl)-2-ethylbutyl]dimethylamine](/img/structure/B13507309.png)


